molecular formula C9H19N3O B2666117 1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea CAS No. 1596062-09-7

1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea

Cat. No. B2666117
CAS RN: 1596062-09-7
M. Wt: 185.271
InChI Key: YSFXPABOTKOXDW-UHFFFAOYSA-N
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Description

“1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea” is a chemical compound with the IUPAC name 1,1-dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea . It has a molecular weight of 185.27 .


Molecular Structure Analysis

The InChI code for “1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea” is 1S/C9H19N3O/c1-11(2)9(13)10-7-8-5-4-6-12(8)3/h8H,4-7H2,1-3H3, (H,10,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea” is a liquid at room temperature . It has a molecular weight of 185.27 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Crystal Structure and Molecular Interaction

The scientific research involving 1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea spans various fields, including crystallography, molecular interaction, and material science. A study elucidates the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, showcasing its crystallization in the orthorhombic system and highlighting the significance of intermolecule hydrogen bonds in stabilizing the crystal structure (Rao, Wu, Song, & Shang, 2010). This insight into molecular arrangements and interactions is crucial for developing materials with specific properties.

Organic Synthesis and Chemistry

Research on heterocyclic ureas reveals their potential in organic synthesis, where they undergo complexation-induced unfolding to form multiply hydrogen-bonded structures (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001). Such processes are fundamental in designing self-assembling materials and understanding biomolecular structures.

Material Science and Polymer Chemistry

The interaction of cyclic urea with aluminum compounds provides insights into novel material synthesis, showing unexpected adduct formations that influence the development of hydroxyl derivatives and other compounds (Chu, Vyboishchikov, Gabidullin, & Nikonov, 2017). Additionally, studies on melamine-dimethylurea-formaldehyde co-condensations under various pH conditions offer valuable data for the polymer industry, especially in creating resins and binders with specific characteristics (Cao, Li, Liang, & Du, 2017).

Spectroscopic Studies

Investigations into the spectroscopic properties of cyclic urea adducts enhance our understanding of molecular interactions and can guide the design of new materials and catalysts. Such studies delve into the vibrational spectroscopy of ureas, shedding light on their structural and electronic properties (Harnagea & Jagodzinski, 1996).

Bioinorganic Chemistry

In bioinorganic chemistry, the mimicry of urease's catalytic activity by dinuclear nickel complexes paves the way for synthesizing biologically active products through environmentally friendly processes. This research exemplifies how metal complexes can function as enzyme models, catalyzing significant reactions like the hydrolysis of urea (Kundu et al., 2021).

Safety and Hazards

The compound has been assigned the GHS pictograms GHS05 and GHS07, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The associated hazard statements are H315, H318, and H335 .

properties

IUPAC Name

1,1-dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)9(13)10-6-8-4-5-12(3)7-8/h8H,4-7H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFXPABOTKOXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CNC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea

CAS RN

1596062-09-7
Record name 3,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea
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